1-(3-Methoxy-2-methylphenyl)-4-piperidone
Overview
Description
1-(3-Methoxy-2-methylphenyl)-4-piperidone is an organic compound that belongs to the class of piperidones It is characterized by a piperidine ring substituted with a 3-methoxy-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-methylphenyl)-4-piperidone typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the piperidone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-methylphenyl)-4-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidone to piperidine derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxy-2-methylphenyl)-4-piperidone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-methylphenyl)-4-piperidone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-4-piperidone
- 1-(2-Methylphenyl)-4-piperidone
- 1-(3-Methylphenyl)-4-piperidone
Uniqueness
1-(3-Methoxy-2-methylphenyl)-4-piperidone is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other piperidone derivatives.
Properties
IUPAC Name |
1-(3-methoxy-2-methylphenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-12(4-3-5-13(10)16-2)14-8-6-11(15)7-9-14/h3-5H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYTLSXYGUTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697964 | |
Record name | 1-(3-Methoxy-2-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94634-99-8 | |
Record name | 1-(3-Methoxy-2-methylphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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